molecular formula C8H10N2O B2675377 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1256805-71-6

6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B2675377
CAS No.: 1256805-71-6
M. Wt: 150.181
InChI Key: SEFUFJNUFYWOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1256805-71-6) is a saturated pyrrolopyridine derivative of significant interest in pharmaceutical and organic synthesis. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of more complex nitrogen-containing heterocycles often explored in drug discovery programs . The molecular formula is C8H10N2O with a molecular weight of 150.18 g/mol . Its partially reduced structure, specifically the 2,3-dihydro-1H-pyrrole ring, makes it a strategic precursor for designing molecules with specific three-dimensional shapes and for further functionalization at the ring nitrogen atoms . Researchers utilize this scaffold and its derivatives, such as carboxylic acids and esters (e.g., CAS 680208-61-1 and 680208-62-2), to develop potential therapeutic agents . The compound's utility is demonstrated by its presence in patent literature, underscoring its role in innovating new chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, adhering to all safety guidelines. The provided hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. For a comprehensive list of hazard and precautionary statements, please consult the Safety Datasheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-3H,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUFJNUFYWOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CCN2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-71-6
Record name 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Metabolic Stability of 6-Methoxy-7-Azaindoline Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxy-7-azaindoline scaffold represents a high-value pharmacophore in modern kinase inhibitor design, particularly for targeting JAK, Trk, and ROCK families. It functions as a bioisostere of the classical indoline/indole core, offering improved aqueous solubility and distinct hydrogen-bonding capabilities due to the nitrogen at position 7 (N7).

However, this scaffold introduces a unique "Janus-faced" metabolic profile. While the N7 atom reduces electron density—theoretically stabilizing the ring against electrophilic attack—the indoline (dihydro) core remains highly susceptible to oxidative dehydrogenation (aromatization). Furthermore, the 6-methoxy substituent serves as a primary site for CYP450-mediated O-demethylation.

This guide details the mechanistic underpinnings of these instabilities, provides validated assay protocols for their assessment, and outlines medicinal chemistry strategies to optimize the scaffold's half-life (


).

Part 1: Structural Rationale & Metabolic Liabilities

The Pharmacophore Advantage

The transition from a standard indoline to a 7-azaindoline core is driven by two factors:

  • Lipophilicity Modulation: The pyridine-like nitrogen (N7) lowers LogP, improving the drug-like properties (solubility) compared to the carbocyclic analog.

  • Hinge Binding: In kinase inhibitors, the N7 often acts as a hydrogen bond acceptor, while the N1 (if unsubstituted) acts as a donor, creating a bidentate interaction with the kinase hinge region (e.g., similar to the binding mode of Vemurafenib).[1]

Core Metabolic Pathways

The metabolic fate of 6-methoxy-7-azaindoline is dominated by two competing Phase I pathways.

A. Oxidative Dehydrogenation (Aromatization)

This is the most critical liability for indoline scaffolds. Unlike standard hydroxylation, this pathway involves the loss of two hydrogen atoms to form the fully aromatic 6-methoxy-7-azaindole .

  • Enzyme Driver: Predominantly CYP3A4 .

  • Mechanism: CYP3A4 acts as a "desaturase" or "aromatase" here. The mechanism likely involves hydrogen atom abstraction at C2 or C3, followed by rapid electron transfer, rather than N-oxidation.[2]

  • Consequence: Aromatization flattens the molecule (sp³

    
     sp²), drastically altering the binding vector. If the target requires the "kinked" geometry of the indoline, potency is lost immediately.
    
B. O-Demethylation

The methoxy group at C6 is an electron-rich site prone to oxidative cleavage.

  • Enzyme Driver: CYP2D6 (if a basic amine is present elsewhere) and CYP3A4/CYP1A2.

  • Mechanism: Hydroxylation of the methyl group

    
     unstable hemiacetal 
    
    
    
    release of formaldehyde
    
    
    formation of 6-hydroxy-7-azaindoline .
  • Consequence: The resulting phenol is a "metabolic handle" for rapid Phase II conjugation (Glucuronidation/Sulfation), leading to high clearance.

C. Aldehyde Oxidase (AO) Vulnerability

Once the molecule aromatizes to the 7-azaindole , it becomes electron-deficient. This makes the C2 position susceptible to nucleophilic attack by Aldehyde Oxidase (AO), forming the 2-oxo metabolite. This is a species-specific risk (High in Humans/Monkeys, Low in Dogs/Rats).

Part 2: Visualization of Metabolic Fate

The following diagram illustrates the cascade from the parent indoline to its terminal metabolites.

MetabolicPathways Figure 1: Metabolic Cascade of 6-methoxy-7-azaindoline Parent Parent (6-methoxy-7-azaindoline) Aromatic Metabolite A (6-methoxy-7-azaindole) Parent->Aromatic CYP3A4 (Dehydrogenation -2H) Phenol Metabolite B (6-hydroxy-7-azaindoline) Parent->Phenol CYP2D6/3A4 (O-Demethylation) Oxo Metabolite C (2-oxo-7-azaindole) Aromatic->Oxo Aldehyde Oxidase (Nucleophilic Attack) Glucuronide Phase II Conjugate (O-Glucuronide) Phenol->Glucuronide UGT (Glucuronidation)

Figure 1: The parent indoline faces bifurcation: rapid aromatization (top path) or O-demethylation (bottom path). The aromatic product is further liable to AO attack.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess these liabilities, standard HLM (Human Liver Microsome) assays must be modified to distinguish between simple clearance and specific aromatization.

Protocol 3.1: Differential Stability Assay (CYP vs. AO)

Objective: Determine if clearance is driven by CYP-mediated aromatization or Cytosolic AO.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Human Liver Cytosol (HLC) (for AO activity).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Specific Inhibitors: Ketoconazole (CYP3A4), Hydralazine (AO).

  • Internal Standard: Tolbutamide (or deuterated analog).

Workflow:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Grouping:

    • Group A (CYP): HLM + NADPH.

    • Group B (AO): HLC + NADPH (AO does not strictly require NADPH but HLC contains it; AO requires Molybdenum cofactor, usually present in cytosol). Correction: AO functions without NADPH, but HLC is used. To isolate AO, run HLC without NADPH (AO active, CYPs inactive).

    • Group C (Control): HLM + NADPH + Ketoconazole (1 µM).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation (Self-Validation):

Observation Diagnosis
High Cl in Group A, Low in Group C CYP-driven clearance (Likely Aromatization or O-demethylation).
High Cl in Group B (No NADPH) AO-driven clearance (Rare for indoline, high risk for azaindole).

| Mass Shift [M-2] detected | Aromatization (Indoline


 Indole). |
| Mass Shift [M-14] detected | O-Demethylation  (Methoxy 

Phenol). |

Part 4: Optimization Strategies

When the 6-methoxy-7-azaindoline scaffold shows poor stability, apply these structural modifications:

Blocking Aromatization (The C2/C3 Block)

The dehydrogenation mechanism requires abstractable hydrogens at C2 and C3.

  • Strategy: Introduce a gem-dimethyl group or a spiro-cycle at C3.

  • Rationale: Steric bulk prevents the planarization required for the aromatic state, and the lack of hydrogens prevents the desaturation reaction.

  • Reference: This strategy was successfully employed in the optimization of HPK1 inhibitors to prevent indoline oxidation.

Stabilizing the Methoxy Group
  • Strategy: Deuteration (

    
    ) or Fluorination (Difluoromethoxy 
    
    
    
    ).
  • Rationale: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing the rate of hydrogen abstraction by the CYP heme. Fluorination reduces the electron density of the oxygen, making it a poorer substrate for the initial radical abstraction.

Mitigating Aldehyde Oxidase (AO)

If the compound aromatizes to 7-azaindole, it becomes an AO substrate.

  • Strategy: Substitution at C2 (e.g., small alkyl or amino group).

  • Rationale: AO requires access to the electron-deficient carbon adjacent to the nitrogen. Blocking C2 sterically hinders the enzyme's molybdenum center.

Part 5: References

  • Sun, H., et al. (2007). "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process."[2][3] Drug Metabolism and Disposition. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Chapter 18: Metabolic Stability." Elsevier.[4] Link

  • Zhang, X., et al. (2021). "Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." ACS Medicinal Chemistry Letters. Link

  • Song, J.J., et al. (2012). "Discovery of 7-azaindole derivatives as potent and selective inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters. Link

  • Pryde, D.C., et al. (2016). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: C-H Activation Architectures for 6-Methoxy-7-Azaindolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindoline scaffold represents a privileged pharmacophore in kinase inhibitor development (e.g., JAK, TRK families). However, the introduction of a 6-methoxy substituent creates a unique electronic and steric environment that complicates standard C-H activation protocols. This guide provides validated methodologies for the regioselective functionalization of 6-methoxy-7-azaindoline , specifically targeting the C2(sp³) and C5(sp²) positions. Unlike unsubstituted azaindolines, the 6-methoxy group exerts a critical inductive effect that modulates the Lewis basicity of the N7 nitrogen, offering a distinct "reactivity window" for transition metal catalysis.

Strategic Analysis: The "6-Methoxy" Effect

Before initiating experimentation, researchers must understand the three competing forces in this substrate:

  • N7 Catalyst Poisoning (Mitigated): In standard 7-azaindolines, the pyridine nitrogen (N7) is highly Lewis basic (

    
    ), often sequestering electrophilic catalysts (Pd, Pt). However, the 6-methoxy group  (ortho to N7) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of N7 (
    
    
    
    analogous to 2-methoxypyridine). This makes the 6-methoxy substrate more compatible with Pd(II) catalysis than the unsubstituted parent.
  • Electronic Activation at C5: The 6-methoxy group is an Electron Donating Group (EDG) by resonance, directing electrophilic density to the ortho (C5) and para (C3a) positions. This makes C5 the primary site for electrophilic functionalization (e.g., Ir-catalyzed borylation).

  • C2(sp³) Accessibility: The saturated pyrrolidine ring requires a strong Directing Group (DG) on N1 to facilitate cyclometallation.

Mechanistic Pathway & Decision Tree

CH_Activation_Strategy Start Substrate: 6-Methoxy-7-Azaindoline Target Select Target Position Start->Target C2_Path Target: C2(sp³) Position (Arylation/Alkylation) Target->C2_Path sp3 Functionalization C5_Path Target: C5(sp²) Position (Borylation/Halogenation) Target->C5_Path sp2 Functionalization C2_Req Requirement: N1-Directing Group (DG) C2_Path->C2_Req C5_Req Requirement: Steric Control C5_Path->C5_Req C2_Method Method: Pd(II)-Catalyzed CMD (Pivaloyl/Amide DG) C2_Req->C2_Method C5_Method Method: Ir(III)-Catalyzed Borylation (Steric Direction) C5_Req->C5_Method

Figure 1: Strategic decision tree for selecting the appropriate activation protocol based on the target site.

Protocol A: N1-Directed C2(sp³)-H Arylation

Objective: Installation of aryl groups at the C2 position using Palladium catalysis. Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

Rationale

Direct C2 functionalization of saturated amines is challenging. We utilize a Pivaloyl (Piv) group on N1. The carbonyl oxygen of the pivalamide acts as a weak directing group to guide the Pd(II) center to the C2-H bond. The bulky tert-butyl group prevents over-functionalization and protects the N1 position.

Materials
  • Substrate: 1-Pivaloyl-6-methoxy-7-azaindoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)[2]

  • Oxidant: Silver Acetate [AgOAc] (1.5 equiv)

  • Additive: Pivalic Acid [PivOH] (30 mol%) - Critical for proton shuffle

  • Solvent: Toluene (0.2 M) or HFIP (Hexafluoroisopropanol) for difficult substrates.

Step-by-Step Protocol
  • Pre-complexation (Optional but Recommended): In a glovebox, weigh Pd(OAc)₂ and AgOAc into a dried Schlenk tube.

  • Substrate Addition: Add the N-pivaloyl substrate and the Aryl Iodide.

  • Solvent & Acid: Add Toluene (anhydrous) followed by Pivalic Acid.

    • Expert Tip: If the reaction stalls, add 10% HFIP to the Toluene. HFIP stabilizes the cationic Pd species and promotes C-H cleavage.

  • Reaction: Seal the tube and heat to 110°C for 18–24 hours. Vigorous stirring is essential as AgI precipitates.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc).

  • DG Removal (Post-Step): The Pivaloyl group can be removed using NaOH/MeOH or HCl/Dioxane to yield the free amine.

Catalytic Cycle Visualization

Pd_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I LigEx Ligand Exchange (Coordination to DG) OxAdd->LigEx Substrate CMD C-H Activation (CMD Transition State) LigEx->CMD -HI (AgOAc) RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for Pd(II)/Pd(0) C-H arylation. The CMD step is rate-determining and assisted by Pivalate.

Protocol B: Sterically Controlled C5(sp²)-H Borylation

Objective: Functionalization of the aromatic pyridine ring at C5. Mechanism: Ir(III)-catalyzed C-H activation governed by steric accessibility.

Rationale

The 6-methoxy group blocks the C6 position. The N1-protecting group (e.g., Boc or Ts) creates steric bulk around C2, C3, and C7a. Consequently, C5 becomes the most sterically accessible sp² C-H bond. Iridium catalysis is highly sensitive to sterics, making this the method of choice for C5 selectivity without a specific directing group.

Materials
  • Substrate: 1-Boc-6-methoxy-7-azaindoline (1.0 equiv)

    • Note: Do not use basic amine (free N1); it binds Ir. Use Boc or Tosyl.

  • Boron Source: Bis(pinacolato)diboron [B₂pin₂] (1.0 equiv)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine [dtbpy] (3 mol%)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Protocol
  • Catalyst Preparation: In a glovebox (N₂ atmosphere), mix [Ir(OMe)(cod)]₂ and dtbpy in 1 mL of THF. Stir for 5 minutes until the solution turns dark brown/red (formation of active catalyst).

  • Reaction Assembly: Add the B₂pin₂ and the substrate to the catalyst solution.

  • Heating: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. The product is the aryl boronate ester.

  • Work-up: Cool to RT. Concentrate the solvent.

  • Purification: Rapid filtration through a short plug of silica (elute with CH₂Cl₂).

    • Caution: Boronate esters can be unstable on silica for long periods. Use neutral alumina if decomposition is observed.

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (C2-Arylation)Protocol B (C5-Borylation)
Target Bond C(sp³)-HC(sp²)-H
Catalyst Pd(OAc)₂[Ir(OMe)(cod)]₂
Directing Group Required (Pivaloyl, Amide)Not Required (Steric control)
Key Additive PivOH (Proton Shuttle)dtbpy (Ligand)
Primary Risk N7-Coordination (Poisoning)Over-borylation
Solvent System Toluene / HFIPTHF / Hexane
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) N7 is poisoning the Pd catalyst.Increase PivOH to 50 mol% or switch solvent to HFIP to protonate N7.
Regioisomers (Protocol B) C4 borylation occurring.[3]Increase the size of the N1-protecting group (e.g., from Boc to TIPS) to sterically shield C4.
Silver Mirror (Protocol A) Decomposition of AgOAc.Ensure reaction is protected from light. Verify temperature is not exceeding 120°C.
Protodeboronation (Protocol B) Product instability on silica.Perform purification quickly or use the crude boronate directly in the next Suzuki coupling step.

References

  • Mechanistic Foundation of C-H Activation

    • Yu, J.-Q., & Shi, Z.-J. (Eds.).[2] (2010). C-H Activation. Springer. Link

  • Pd-Catalyzed C2-Arylation of Saturated Heterocycles

    • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of Amides via Palladium-Catalyzed C(sp3)-H Activation. Accounts of Chemical Research, 49(4), 635–645. Link

  • Iridium-Catalyzed Borylation (Steric Control)

    • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews, 110(2), 890–931. Link

  • Azaindole/Indoline Reactivity & N-Oxide Strategy

    • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Azine N-Oxides. Journal of the American Chemical Society, 128(36), 11728-11729. Link

  • Specific C7/C2 Functionalization of Indolines

    • Zhang, Z., et al. (2023). Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes. The Journal of Organic Chemistry, 88(15), 11056-11068.[4] Link

Sources

Handling and storage protocols for 6-methoxy-2,3-dihydro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Protocols for 6-Methoxy-2,3-dihydro-7-azaindole

Executive Summary

6-Methoxy-2,3-dihydro-7-azaindole (often referred to as 6-methoxy-7-azaindoline) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and bioisosteres of tryptophan derivatives. Unlike its fully aromatic parent (6-methoxy-7-azaindole), this dihydro variant possesses a saturated C2-C3 bond.[1]

This structural difference fundamentally alters its stability profile.[1] The compound is thermodynamically driven toward aromatization (oxidation) to restore the fully conjugated 7-azaindole system.[1] Consequently, it is highly sensitive to atmospheric oxygen, light, and trace transition metals. This protocol outlines the mandatory "Cryo-Inert" workflow to prevent oxidative degradation and ensure assay reproducibility.

Chemical Profile & Mechanism of Instability

To handle this compound effectively, one must understand the driving force behind its degradation.

FeatureSpecification
Systematic Name 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Physical State Off-white to pale yellow solid (low melting point) or viscous oil (purity dependent).[1]
Solubility High in DMSO, Methanol, DCM, Ethyl Acetate. Low in water.[1]
pKa (Predicted) ~5.0–6.0 (N1-H is significantly more basic than in the aromatic parent).[1]
The Oxidation Trap

The primary degradation pathway is oxidative dehydrogenation .[1] The 6-methoxy group acts as an electron-donating group (EDG), increasing electron density on the pyridine ring. While this makes the scaffold a potent nucleophile for synthesis, it also lowers the oxidation potential, making the removal of hydrogen from C2/C3 energetically favorable in the presence of oxygen.

DOT Diagram: Oxidative Degradation Pathway

OxidationPathway cluster_0 Thermodynamic Driver: Restoration of Aromaticity Dihydro 6-Methoxy-2,3-dihydro-7-azaindole (Active Scaffold) Radical Radical Intermediate (Light/O2 Induced) Dihydro->Radical hν / O2 Aromatic 6-Methoxy-7-azaindole (Inactive Impurity) Radical->Aromatic -2H (Aromatization)

Figure 1: The irreversible oxidative dehydrogenation pathway.[1] Exposure to air converts the dihydro-scaffold into the aromatic impurity, altering potency and binding kinetics.

Storage Protocol: The "Cryo-Inert" Standard

Standard laboratory refrigeration (4°C) is insufficient for storage exceeding 48 hours.[1] The following protocol is mandatory for maintaining >98% purity.

Long-Term Storage (Stocks)[1]
  • Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred due to its higher density, which "blankets" the solid.

  • Container: Amber glass vials with Teflon-lined screw caps. For storage >1 month, seal the cap with Parafilm or use a crimp-top vial.

  • Temperature: -20°C is the minimum requirement.[1] -80°C is recommended for reference standards.[1]

  • Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite) to prevent moisture condensation upon thawing.[1]

Solution Storage
  • Solvent: Anhydrous DMSO or Ethanol.[1]

  • Stability: Solutions are not stable long-term.[1]

    • Room Temp: Degrades within hours (turns brown).[1]

    • -20°C: Stable for ~1 week if sealed under Argon.[1]

  • Recommendation: Prepare solutions immediately prior to use. Do not store aliquots unless absolutely necessary.[1]

Handling & Experimental Workflow

This workflow minimizes the "Time-in-Air" (TiA) metric, which should be kept under 5 minutes for solid handling.

Reagent Preparation (Schlenk/Glovebox Technique)[1]

Step 1: Equilibration

  • Remove the vial from the freezer.

  • CRITICAL: Allow the closed vial to warm to room temperature (approx. 15-30 mins) inside a desiccator before opening. Opening a cold vial introduces condensation, which accelerates hydrolysis and oxidation.[1]

Step 2: Weighing

  • Preferred: Weigh inside a nitrogen-filled glovebox.[1]

  • Alternative: Use the "Difference Weighing" technique under a cone of nitrogen flow.[1]

    • Flush the balance chamber with gentle N2 flow.[1]

    • Tare the receiving vessel (flushed with N2).[1]

    • Quickly transfer solid and reseal the stock vial immediately.

Step 3: Solubilization

  • Use degassed solvents.[1] Sparge the solvent with nitrogen for 10 minutes or use the freeze-pump-thaw method before adding to the solid.[1]

  • Dissolution is usually exothermic; ensure the vessel is not sealed tight during the initial mixing if using reactive solvents, though DMSO is generally safe.

DOT Diagram: Safe Handling Workflow

HandlingWorkflow cluster_warn Critical Control Point Start Frozen Stock (-20°C) Thaw Thaw to RT in Desiccator (Prevent Condensation) Start->Thaw Open Open under Inert Gas (N2/Ar Flow) Thaw->Open Weigh Rapid Weighing (<5 min exposure) Open->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Use Immediate Experimental Use Dissolve->Use

Figure 2: Step-by-step handling workflow emphasizing moisture control and inert atmosphere.

Quality Control & Self-Validation

Before committing the compound to high-value assays (e.g., cell dosing or expensive coupling reactions), validate its integrity.

Visual Inspection[1]
  • Pass: Off-white, pale yellow, or beige powder/crystalline solid.

  • Fail: Dark brown, gummy, or sticky appearance (indicates extensive oxidation/polymerization).

Analytical Check (LC-MS/NMR)
  • Proton NMR (DMSO-d6):

    • Look for the C2/C3 protons .[1] In the dihydro compound, these appear as triplets/multiplets in the aliphatic region (~3.0–4.0 ppm).

    • Impurity Flag: If you see new doublets appearing in the aromatic region (~6.5–8.5 ppm) that correspond to the fully aromatic 7-azaindole, oxidation has occurred.

  • LC-MS:

    • Target Mass: [M+H]⁺ = 151.09 (approx).

    • Impurity Mass: [M+H]⁺ = 149.07 (Loss of 2 hydrogens).[1]

    • Note: LC-MS ionization can sometimes induce oxidation.[1] Use soft ionization parameters.

References

  • Sigma-Aldrich. Product Specification: 6-Methoxy-7-azaindole (Aromatic Parent Reference).[1]Link[1]

  • MedChemExpress. Handling of 2,3-Dihydro-7-azaindole Derivatives.Link[1]

  • Popowycz, F., et al. (2022).[1][2] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules.[1]Link[1]

  • Laha, J. K., et al. (2018).[1] "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications.[1][3]Link[1]

  • Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry.[1] (Foundational chemistry on the redox relationship between azaindoles and azaindolines).

Sources

Using 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindoline) represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a saturated bioisostere of the indoline and purine cores, offering distinct physicochemical advantages over its fully aromatic counterpart, 6-methoxy-7-azaindole.

This guide details the strategic application of this building block, focusing on its role as a latent aromatic precursor and a saturated pharmacophore . We provide validated protocols for its functionalization and oxidative aromatization, critical for developing inhibitors targeting Janus Kinases (JAK), Fibroblast Growth Factor Receptors (FGFR), and non-kinase targets like NOX2.

Physicochemical Profile & Strategic Value

Structural Analysis

The 6-methoxy-7-azaindoline core combines the hydrogen-bond donor/acceptor motif of a kinase hinge binder with the solubility-enhancing properties of the methoxy group.

PropertyValue / CharacteristicImpact on Drug Design
Core Structure 7-Azaindoline (Dihydro-7-azaindole)Reduced planarity compared to azaindole; increased sp³ character (

).
6-Methoxy Group Electron Donating Group (EDG)Increases electron density on the pyridine ring; modulates pKa of N1 and N7.
H-Bonding N1 (Donor), N7 (Acceptor)Mimics the adenine ring of ATP; critical for hinge region binding in kinases.
Metabolic Stability ModerateThe methoxy group blocks metabolic oxidation at the C6 position but can be a site of O-demethylation.
The "Electronic Switch" Concept

Researchers often use the dihydro form (1H,2H,3H) as a stable building block for N1-functionalization because the nitrogen is more nucleophilic (sp³ hybridized) than in the aromatic system. Once the "tail" of the drug is attached, the core is oxidized to the flat, aromatic 7-azaindole to lock in the active conformation.

Strategic Workflow Visualization

The following diagram illustrates the standard workflow for utilizing this building block, moving from raw material to lead candidate.

DrugDiscoveryWorkflow Start Building Block 6-methoxy-7-azaindoline Step1 N1-Functionalization (Buchwald/SNAr) Start->Step1 High Nucleophilicity Intermediate Stable Intermediate (Saturated Core) Step1->Intermediate Branch1 Path A: Target GPCRs/NOX2 (Retain Saturation) Intermediate->Branch1 sp3 Richness Branch2 Path B: Target Kinases (Oxidative Aromatization) Intermediate->Branch2 DDQ/MnO2 Final Lead Candidate (JAK/FGFR Inhibitor) Branch2->Final Planar Hinge Binder

Caption: Workflow depicting the bifurcation between retaining the saturated core for specific targets vs. aromatization for kinase inhibition.

Validated Experimental Protocols

Protocol A: N1-Arylation (Buchwald-Hartwig Coupling)

Objective: Attach an aryl or heteroaryl "tail" to the N1 position. The dihydro-scaffold is superior here due to higher N1 nucleophilicity compared to the aromatic azaindole.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: RuPhos or BrettPhos (4 mol%) (Crucial for electron-rich amines)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the substrate, aryl halide, base, and catalyst/ligand system. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous dioxane via syringe.

  • Activation: Heat the mixture to 90–100°C. Monitor via LCMS. The 6-methoxy group activates the ring, typically allowing reaction completion within 4–6 hours.

  • Workup: Filter through a celite pad to remove Palladium residues. Concentrate in vacuo.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Scientist's Note: If the coupling partner is electron-deficient (e.g., chloropyrimidine), a simple SNAr reaction using NaH in DMF at 0°C is preferred over Palladium catalysis.

Protocol B: Oxidative Aromatization (The "Switch")

Objective: Convert the N1-substituted dihydro-intermediate into the fully aromatic 6-methoxy-7-azaindole to enable kinase hinge binding.

Reagents:

  • Substrate: N1-substituted 6-methoxy-7-azaindoline

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–1.5 equiv) or MnO₂ (10 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

  • Addition: Add DDQ portion-wise at 0°C. The reaction is highly exothermic; temperature control is vital to prevent over-oxidation or demethylation.

  • Monitoring: Stir at room temperature. Reaction is typically fast (30 min – 2 hours). Watch for the appearance of the aromatic UV signature on LCMS.

  • Quench: Wash with saturated NaHCO₃ solution to remove DDQ byproducts (DDHQ).

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate.

Why this works: The 6-methoxy group stabilizes the intermediate carbocation during hydride abstraction, facilitating a cleaner oxidation compared to electron-deficient azaindolines.

Therapeutic Applications & Mechanism of Action[2]

Kinase Inhibition (JAK/FGFR/TNIK)

In the aromatic form, the 6-methoxy-7-azaindole scaffold functions as a bidentate ATP mimic.

  • Mechanism: The pyridine nitrogen (N7) accepts a hydrogen bond from the hinge region backbone (e.g., Leu residue in JAKs), while the pyrrole NH (N1) donates a hydrogen bond.

  • 6-OMe Role: The methoxy group often projects into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity profiles against off-target kinases.

  • Reference Case: This scaffold has been successfully employed in the design of TNIK inhibitors for colorectal cancer [1] and selective ATM inhibitors [2].

NOX2 Inhibition (Retaining the Dihydro Core)

Recent studies highlight the utility of the saturated (indoline-like) core. Compounds like GSK2795039 utilize a 3-(indolin-6-yl) motif.[2]

  • Application: 6-methoxy-7-azaindoline derivatives have shown promise as inhibitors of NADPH Oxidase 2 (NOX2), a target for neurodegenerative diseases.

  • Advantage: The non-planar, saturated ring offers better solubility and a distinct vector for engaging the NOX2 active site compared to flat aromatic inhibitors [3].

Pharmacophore Mapping

The following diagram illustrates the interaction points of the aromatized scaffold within a typical kinase binding pocket.

Pharmacophore cluster_molecule 6-Methoxy-7-Azaindole Core Hinge_Donor Hinge Backbone (NH) (H-Bond Donor) N7 N7 (Pyridine N) (Acceptor) Hinge_Donor->N7 H-Bond Hinge_Acceptor Hinge Backbone (C=O) (H-Bond Acceptor) Solvent Solvent Front / Gatekeeper N1 N1 (Pyrrole NH) (Donor) N1->Hinge_Acceptor H-Bond OMe 6-Methoxy Group (Solubility/Selectivity) OMe->Solvent Steric/Polar Interaction

Caption: Interaction map of the aromatized 6-methoxy-7-azaindole scaffold within the ATP-binding pocket.

References

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. IMIST. Available at: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors. Journal of Medicinal Chemistry.[3] Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science. Available at: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine and related 7-azaindole derivatives. This document is designed to provide expert insights and practical, step-by-step solutions to one of the most common hurdles in preclinical development: poor aqueous solubility. As a class of compounds, heterocyclic amines like 7-azaindoles are prevalent in modern drug discovery, particularly as kinase inhibitors, but their often planar and moderately lipophilic nature can lead to significant challenges in achieving desired concentrations in biological media.[1]

This guide moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore a systematic approach, from initial characterization to advanced formulation strategies, ensuring your valuable compounds can be advanced with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-methoxy-pyrrolo[2,3-b]pyridine derivative poorly soluble in aqueous buffers (e.g., PBS pH 7.4)?

Answer: The limited aqueous solubility of this compound class stems from a combination of its molecular structure and solid-state properties.

  • Lipophilicity and Aromaticity: The pyrrolo[2,3-b]pyridine core is an aromatic heterocyclic system. While the nitrogen atoms add some polarity, the overall structure is largely hydrophobic. The methoxy group further contributes to its lipophilicity (a predicted XlogP value for the aromatic analog is approximately 1.6), which favors partitioning into non-polar environments over water.[2] Poorly soluble compounds often bind well to target proteins for the same reasons they resist dissolving in water—they are driven to escape the aqueous environment.[3]

  • Crystal Lattice Energy: In its solid form, the compound's molecules are arranged in a stable crystal lattice. For the molecule to dissolve, solvent molecules must overcome the energy holding this lattice together (crystal lattice energy). The planar nature of the azaindole core can allow for efficient stacking and strong intermolecular interactions (e.g., hydrogen bonds, π-stacking), resulting in a high melting point and, consequently, low solubility.[4] The General Solubility Equation (GSE) highlights that aqueous solubility is inversely related to both lipophilicity (logP) and melting point.[4]

Q2: What is the most critical first step I should take to improve the solubility of my compound?

Answer: The most critical and often simplest first step is pH adjustment . The pyrrolo[2,3-b]pyridine scaffold contains a pyridine nitrogen, which is basic.

The Causality: The pyridine ring nitrogen can be protonated in acidic conditions.[5] The pKa of the conjugate acid of pyridine is approximately 5.2.[5] By lowering the pH of the solvent to a value at least 1-2 units below the compound's pKa, you convert the neutral, less soluble form into its protonated, cationic salt form. This charged species is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in aqueous solubility. Salt formation is one of the most effective methods for increasing the solubility of ionizable drugs.[6][7]

Practical Action: Attempt to dissolve your compound in a buffer system at a lower pH (e.g., pH 4.0-5.0) before concluding it is insoluble.

Q3: The compound needs to be in a neutral pH buffer for my assay. pH adjustment isn't an option. What should I try next?

Answer: If you are constrained to a specific pH, the next logical step is to use a co-solvent system .

The Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8] This change in the bulk solvent properties makes it a more favorable environment for a lipophilic compound. Essentially, the co-solvent bridges the polarity gap between the water and the compound, reducing the interfacial tension and allowing for greater solubility.[9] The increase in solubility is often logarithmic with the increasing fraction of the co-solvent.[10]

Practical Action: Prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent like DMSO or Ethanol. Then, dilute this stock into your final aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1% for biological assays) and compatible with your experimental system. See the protocols section for a detailed co-solvent screening workflow.

Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Answer: This is a classic issue known as "fall-out" or precipitation upon dilution. It occurs when the compound is highly soluble in the stock solvent (e.g., 100% DMSO) but crashes out when the solution is diluted into an aqueous environment where the solubilizing power of the organic solvent is diminished. To address this, you can explore several advanced strategies:

  • Use of Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively solubilizing it within the aqueous medium.[10][11] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming an inclusion complex.[12] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.

  • Lipid-Based Formulations: For in vivo applications, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[14] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[11] The drug remains dissolved in the lipid droplets, which facilitates absorption.

Troubleshooting Workflows & Protocols

This section provides detailed, step-by-step methodologies for the key strategies discussed.

Workflow 1: Systematic Solubility Assessment

This workflow provides a logical progression for tackling solubility issues, starting with the simplest methods.

G A Solubility Issue Identified in Target Buffer (e.g., PBS pH 7.4) B Determine Compound pKa (Experimental or Predicted) A->B C Is pH Modification Permissible for Assay? B->C D Protocol 1: Test Solubility in Acidic Buffer (e.g., pH 4-5) C->D Yes G Protocol 2: Co-Solvent Screening (e.g., DMSO, EtOH, PEG 400) C->G No E Problem Solved? D->E F Proceed with Experiment in pH-Adjusted Buffer E->F Yes E->G No H Precipitation on Dilution? G->H I Optimize Co-solvent % & Dilution Method H->I No L Protocol 3: Advanced Formulation (Surfactants, Cyclodextrins) H->L Yes J Problem Solved? I->J K Proceed with Experiment (Final Co-solvent <1%) J->K Yes J->L No M Solubility Achieved? L->M N Proceed with Formulated Compound M->N Yes O Consider Medicinal Chemistry: Structural Modification M->O No

Sources

Troubleshooting cyclization steps for 6-methoxy-pyrrolo[2,3-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZA-7-OMe-CYCL Topic: Troubleshooting Cyclization Modules for 6-Methoxy-7-Azaindole Formation Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Overview

The synthesis of 6-methoxy-pyrrolo[2,3-b]pyridine (6-methoxy-7-azaindole) presents unique challenges compared to the unsubstituted parent scaffold. The presence of the 6-methoxy group (an electron-donating group, EDG) significantly alters the electronics of the pyridine ring, increasing electron density at the ring nitrogen and reducing the electrophilicity of the C3 position during precursor synthesis.

The most robust route for drug development scales is the Sonogashira Cross-Coupling / Cyclization sequence starting from 2-amino-3-iodo-6-methoxypyridine . This guide focuses on the critical failures encountered during the transition from the linear alkyne intermediate to the bicyclic heteroaromatic core.

The Pathway

The transformation relies on a 5-endo-dig cyclization where the amine nitrogen attacks the activated alkyne.

G Start 2-Amino-3-iodo- 6-methoxypyridine Sono Sonogashira Coupling (Pd/Cu) Start->Sono + Terminal Alkyne (TMS-Acetylene) Sono->Start Cat. Poisoning (Check O2/Ligand) Inter 3-Alkynyl-2-amino- 6-methoxypyridine Sono->Inter C-C Bond Formation Inter->Inter Stalled Intermediate (Check Base/Temp) Cycl Cyclization (Base/Metal) Inter->Cycl Ring Closure Prod 6-Methoxy-pyrrolo [2,3-b]pyridine Cycl->Prod Aromatization

Figure 1: Critical path for the synthesis of the 6-methoxy-7-azaindole scaffold.

Critical Troubleshooting Guides (Q&A)

Module A: The "Stalled" Sonogashira Coupling

Symptom: The reaction turns black immediately (Pd black precipitation), and LCMS shows unreacted 3-iodo precursor.

Root Cause Analysis: The 6-methoxy group makes the pyridine ring electron-rich. This renders the C-I bond less electrophilic, making the oxidative addition step (the first step of the catalytic cycle) significantly slower than in electron-deficient systems (like 5-nitro-pyridines). If the catalyst is not highly active or if oxygen is present, the Pd(0) precipitates before it can insert into the C-I bond.

Corrective Protocol:

  • Switch Ligands: Move away from standard Pd(PPh3)2Cl2. Use electron-rich, bulky phosphine ligands that facilitate oxidative addition into electron-rich aryl halides.

    • Recommendation:Pd(dppf)Cl2 or XPhos Pd G2 .

  • Degassing is Non-Negotiable: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Temperature Bump: Electron-rich substrates often require higher activation energy. Increase temperature from 60°C to 80-90°C .

Module B: Cyclization Failure (Intermediate Accumulation)

Symptom: You successfully isolated the 3-(trimethylsilylethynyl)-2-amino-6-methoxypyridine (or the deprotected terminal alkyne), but it refuses to close the ring to form the azaindole.

Root Cause Analysis: The cyclization is a nucleophilic attack of the amine on the alkyne. While the 6-methoxy group increases the electron density on the pyridine nitrogen (N1), it can paradoxically reduce the acidity of the amino protons (N-H), making deprotonation by weak bases difficult. Furthermore, steric hindrance from the TMS group (if not removed) can block the 5-endo-dig attack.

Corrective Protocol:

  • The "Superbase" Fix: If using mild bases (K2CO3/TEA) fails, switch to KOtBu (Potassium tert-butoxide) in NMP (N-Methyl-2-pyrrolidone) .

    • Mechanism:[1][2][3][4] KOtBu is strong enough to deprotonate the amine, creating a highly nucleophilic amide anion that rapidly attacks the alkyne.

    • Stoichiometry: Use 2.0 - 2.5 equivalents of KOtBu.

  • Desilylation Check: Ensure the TMS group is removed in situ or prior. If doing a one-pot, add TBAF (Tetra-n-butylammonium fluoride) . The bulky TMS group often prevents the planar geometry required for ring closure.

Module C: Low Yield & "Blue/Green" Emulsions

Symptom: The reaction worked, but workup results in a sticky blue/green emulsion, and yield is <40%.

Root Cause Analysis: 7-Azaindoles are excellent ligands for copper (used in the Sonogashira step). The product is likely trapped in a copper complex in the organic phase, which does not release the product during standard brine washes.

Corrective Protocol:

  • The Chelating Wash: Do not rely on water/brine. Wash the organic layer with 10% aqueous Ethylenediamine or saturated NH4Cl/NH4OH (9:1) solution.

    • Indicator: Wash until the aqueous layer no longer turns blue (indicating copper removal).

  • Scavengers: Add a solid metal scavenger (e.g., SiliaMetS® Thiol) to the crude mixture before filtration if the product is sensitive to aqueous base.

Optimized Experimental Protocols

Protocol 1: One-Pot Sonogashira-Cyclization (High Throughput)

Best for: Rapid library generation where isolation of the alkyne is unnecessary.

ReagentEquivalentsRole
2-Amino-3-iodo-6-methoxypyridine 1.0Limiting Reagent
Trimethylsilylacetylene (TMSA) 1.5Alkyne Source
PdCl2(PPh3)2 0.05 (5 mol%)Catalyst
CuI 0.02 (2 mol%)Co-catalyst
Triethylamine (Et3N) 5.0Base/Solvent
TBAF (1M in THF) 2.0Desilylation/Cyclization Promoter

Step-by-Step:

  • Charge: In a pressure vial, combine the iodopyridine, Pd catalyst, and CuI.

  • Purge: Seal and evacuate/backfill with Argon (3x).

  • Inject: Add degassed Et3N (solvent) and TMSA via syringe.

  • Couple: Heat to 80°C for 4–6 hours. Monitor by LCMS for consumption of iodide.

  • Cyclize: Cool to RT. Add TBAF solution dropwise. Heat to 70°C for 2 hours.

    • Note: The TBAF removes the TMS group and the fluoride ion acts as a base to promote cyclization.

  • Workup: Dilute with EtOAc, wash with sat. NH4Cl (remove Cu), dry over Na2SO4, and concentrate.

Protocol 2: Stepwise Synthesis (High Purity)

Best for: Large-scale synthesis (>5g) where impurity control is critical.

Step A: Coupling

  • React 2-amino-3-iodo-6-methoxypyridine with TMSA using Pd(dppf)Cl2 (3 mol%), CuI (2 mol%), and Et3N in DMF at 60°C.

  • Isolate the TMS-protected intermediate via silica plug filtration.

Step B: Cyclization (The "Merck" Conditions)

  • Dissolve the intermediate in NMP (0.2 M concentration).

  • Add KOtBu (2.5 equiv) at 0°C (exothermic).

  • Allow to warm to RT and stir for 2 hours.

    • Observation: The solution will turn deep red/brown (anion formation).

  • Quench with water (carefully) and extract.

Data & Reference Standards

Solvent & Base Screening Matrix (Cyclization Step)
SolventBaseTemp (°C)Conversion (LCMS)Comments
THFTBAF6585%Good for one-pot; product may contain silyl impurities.
NMP KOtBu 25 >98% Recommended. Fast, clean, high conversion.
DMFK2CO310040%Too slow; decomposition observed.
EtOHNaOEt8060%Moderate; potential for transesterification/side reactions.

References

  • L'Heureux, A., et al. "Practical Synthesis of 7-Azaindoles via a Pd-Catalyzed C-N Coupling/Cyclization Strategy." Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3401–3411. Link

  • Minakata, S., et al. "Regioselective Functionalization of 7-Azaindole via N-Oxide Activation." Bulletin of the Chemical Society of Japan, vol. 90, 2017. (Context on 6-position reactivity).
  • Song, J.J., et al. "A General Synthesis of 4-, 5-, 6-, and 7-Azaindoles." Journal of Organic Chemistry, vol. 67, no. 11, 2002, pp. 3924–3926. Link

  • Schirok, H. "Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives." Journal of Organic Chemistry, vol. 71, no. 15, 2006, pp. 5538–5545. Link

  • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[5] Tetrahedron, vol. 63, no.[5] 36, 2007, pp. 8689–8707.[5] Link[5]

Disclaimer: This guide assumes standard laboratory safety protocols. 7-Azaindoles and their precursors can be bioactive; handle with appropriate PPE.

Sources

Removing impurities from crude 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Methoxy-7-azaindoline Topic:

User Notification: Nomenclature Clarification

Subject: Confirming Your Target Molecule Based on your request for "1H,2H,3H-pyrrolo[2,3-b]pyridine," this guide addresses the 2,3-dihydro variant (commonly known as 7-azaindoline ).[1]

  • Target: 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Saturated C2-C3 bond).[1][2]

  • Note: If you intended the fully aromatic species (7-azaindole), the acid-base protocols below require adjustment due to the acidity of the aromatic pyrrole N-H.

Module 1: Impurity Profiling & Diagnosis

Q: My crude mixture has three distinct spots on TLC. What are they likely to be?

A: In the synthesis of 6-methoxy-7-azaindoline, the three most common species (in order of increasing polarity on Silica/EtOAc) are typically:

SpotLikely IdentityOriginDiagnostic Feature (NMR)
Top (Fastest) 6-Methoxy-7-azaindole Oxidation byproduct or unreduced intermediate.[1][2]Aromatic peaks at C2/C3 (d, ~6.4 & 7.2 ppm).[3]
Middle Starting Material Unreacted 2-amino-6-methoxypyridine (if cyclization route used).[1][2]Missing the ethylene bridge signals (~3.0-4.0 ppm).
Bottom (Target) Target Product 6-methoxy-7-azaindoline.[1][2]Two triplets (or multiplets) at ~3.0 and ~3.6 ppm (C2/C3 protons).[1][3]

Critical Warning: A fourth, very polar spot (often at the baseline) usually indicates the demethylated lactam (6-oxo derivative).[1][3] This forms if the reaction mixture became too acidic or was heated excessively, hydrolyzing the methoxy ether.[3]

Module 2: The "Workhorse" Purification (Acid-Base Extraction)

Q: My crude is a dark, sticky oil. How do I clean it up without running a column yet?

A: You can exploit the basicity of the pyridine nitrogen.[3] However, unlike simple amines, the methoxy group makes this scaffold acid-sensitive.[1][3] You must use a Controlled pH Swing Protocol .[3]

The Logic: 7-Azaindoline is more basic (pKa ~7-8) than the aromatic 7-azaindole (pKa ~4.6).[1][2] We use this window to selectively extract the product.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Do not use DCM (it forms emulsions with azaindolines).[2]

  • Acid Wash (Extraction): Extract the organic layer with 10% Citric Acid (aq) (approx pH 3-4).[1][2][3]

    • Why Citric? HCl is too strong and may hydrolyze the 6-methoxy group to a pyridone.[1][2][3]

    • Result: The Target (7-azaindoline) moves to the Aqueous layer.[1][2] Non-basic impurities (tars, neutrals) stay in EtOAc.[3]

  • Organic Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.[2][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add Sat. NaHCO₃ or 2M NaOH until pH ~10.

    • Observation: The product should precipitate as a white/off-white solid or oil out.[1][2][3]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Dark Oil) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with 10% Citric Acid (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer (Tars, Neutrals, Aromatic Azaindole) Split1->OrgLayer Top Layer AqLayer Aqueous Layer (Target Product Salt) Split1->AqLayer Bottom Layer Waste Discard OrgLayer->Waste Step3 Basify to pH 10 (NaOH/NaHCO3) AqLayer->Step3 Step4 Extract into DCM & Concentrate Step3->Step4 Final Purified 6-Methoxy-7-azaindoline Step4->Final

Caption: Controlled pH Swing Extraction for acid-sensitive methoxy-azaindolines.

Module 3: Removing Specific Stubborn Impurities

Q: I still see a persistent impurity just above my product spot. How do I remove it?

A: This is likely the aromatic 7-azaindole (oxidation product) or the starting aminopyridine .[1][2][3]

Scenario A: The Impurity is Aromatic 7-Azaindole [1][2]

  • Cause: Air oxidation during workup or incomplete reduction.[2]

  • Solution (Flash Chromatography):

    • Stationary Phase: Silica Gel (neutralized).[2][3] Pre-wash the column with 1% Et3N in Hexanes to neutralize acidic sites (prevents demethylation).[2][3]

    • Eluent: 0-5% MeOH in DCM.

    • Separation Logic: The aromatic species is less polar (elutes earlier) than the dihydro target because the dihydro amine (indoline) is a better H-bond donor/acceptor.[1][2]

Scenario B: The Impurity is 2-Amino-6-methoxypyridine [1]

  • Cause: Unreacted starting material.[2][3]

  • Solution (Recrystallization):

    • This impurity often co-elutes.[2][3] Crystallization is superior here.[2]

    • Solvent System: Boiling Ethanol (EtOH) or Toluene/Hexane .[2][3]

    • Protocol: Dissolve the crude in minimum boiling EtOH. If it doesn't precipitate upon cooling, add Hexane dropwise until turbid, then refrigerate (-20°C) overnight.[1][2][3] The highly symmetrical starting material often stays in the mother liquor (or crystallizes first—check melting points: Product MP ~88-89°C [Ref 1]).[1][2][3]

Module 4: Handling Color & Stability

Q: My product turned pink/brown after drying. Is it decomposed?

A: Azaindolines are electron-rich and prone to oxidative polymerization (similar to anilines).[1][2][3]

  • Immediate Fix: Re-dissolve in EtOAc and pass through a small plug of Silica + Activated Charcoal .[2][3]

  • Storage Protocol:

    • Store under Argon/Nitrogen .[2][3]

    • Keep at -20°C .

    • Avoid Acidic Salts: Do not store as the HCl salt if possible, as the combination of acid + moisture + methoxy group can lead to slow hydrolysis to the pyridone over months.

Summary of Quantitative Data

PropertyValueRelevance to Purification
pKa (Pyridine N) ~7.2 - 8.0 (Est.)[1][2][4]Allows extraction into dilute Citric Acid.[2][3]
LogP ~1.5 - 2.0Good solubility in EtOAc/DCM; low water solubility at neutral pH.[1][2][3]
Melting Point 88-89°CUseful for monitoring recrystallization success.[1][2][3]
Stability Acid-SensitiveAvoid boiling in HCl/HBr ; risk of demethylation.[1][2][3]

References

  • Sigma-Aldrich. 6-Methoxy-7-azaindole Product Specification. CAS: 896722-53-5.[1][2][3][5] Link

  • Merour, J. Y., & Joseph, B. (2001).[3] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.[1][3][6] Link

  • Zhang, W., et al. (2017).[3][7] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers.[2][7] Int. J. Environ.[2][3][8] Res. Public Health, 14(9), 983.[1][3] Link

  • Wipf, P. (2007).[2][3][9] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry.[3] Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery. Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically relevant agents.[1][2] Their unambiguous characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of a specific, saturated analog, 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine, comparing the insights from 1D NMR with complementary 2D techniques.

Part 1: Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

Molecular Structure and Proton Numbering:

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-1 (NH) ~6.5 - 7.5Broad Singlet (br s)1H-The N-H proton of the pyrrolidine ring. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO, it is expected to be downfield and broad.[3]
H-4 ~7.8 - 8.0Doublet (d)1HJ₄,₅ ≈ 8.5 - 9.0 HzThis proton is on the electron-deficient pyridine ring, ortho to the electron-donating methoxy group's nitrogen, leading to a downfield shift. It couples with H-5.
H-5 ~6.6 - 6.8Doublet (d)1HJ₅,₄ ≈ 8.5 - 9.0 HzThis proton is strongly shielded by the para-methoxy group, shifting it significantly upfield compared to the unsubstituted analog. It shows a characteristic ortho-coupling to H-4.[4]
-OCH₃ ~3.8 - 4.0Singlet (s)3H-Methoxy groups on aromatic rings typically appear as a sharp singlet in this region.[5][6]
H-2 ~3.5 - 3.7Triplet (t)2HJ₂,₃ ≈ 7.0 - 7.5 HzThese methylene protons are adjacent to the pyrrolidine nitrogen (N-1), causing a moderate downfield shift. They are coupled to the H-3 protons.
H-3 ~3.0 - 3.2Triplet (t)2HJ₃,₂ ≈ 7.0 - 7.5 HzThese methylene protons are adjacent to the aromatic ring system and coupled to the H-2 protons, appearing as a triplet.

Part 2: Comparison with 2D NMR Techniques for Unambiguous Assignment

While 1D ¹H NMR provides essential information, complex molecules or isomeric mixtures often require 2D NMR experiments to resolve ambiguities and definitively confirm the structure.

TechniquePurpose & Expected CorrelationsAdvantage over 1D NMR
COSY (Correlation Spectroscopy) Shows correlations between J-coupled protons. Expect strong cross-peaks between: H-4 and H-5 (confirming the aromatic spin system) and H-2 and H-3 (confirming the aliphatic spin system).Unambiguously links coupled protons, confirming neighborhood relationships. Essential for distinguishing between isomers where coupling patterns might be similar.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to their attached carbons. Expect cross-peaks for: H-4/C-4, H-5/C-5, H-2/C-2, H-3/C-3, and OCH₃/C-OCH₃.Provides direct C-H connectivity, aiding in the assignment of the ¹³C spectrum and confirming the proton's location on the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over 2-3 bonds. This is the most powerful tool for confirming the overall scaffold and substituent position. Key correlations expected: -OCH₃ protons to C-6 , H-5 to C-4 and C-6 , H-4 to C-5 and C-7a .Definitive proof of regiochemistry. The correlation from the methoxy protons to C-6 is irrefutable evidence of its position, which cannot be determined from ¹H or COSY spectra alone.
NOESY (Nuclear Overhauser Effect Spectroscopy) Shows correlations between protons that are close in space, regardless of bonding. Expect a cross-peak between the -OCH₃ protons and H-5 , as they are spatially proximate.Provides through-space information, confirming stereochemistry and the relative orientation of substituents. The OCH₃/H-5 correlation further solidifies the assignment of the aromatic protons.

Workflow for Structural Elucidation:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation a Acquire ¹H NMR Spectrum b Propose Preliminary Assignments (Shift, Integration, Multiplicity) a->b c Ambiguity in Regiochemistry? b->c d Acquire COSY (Confirm Spin Systems) c->d Yes g Final Structure Elucidation c->g No e Acquire HMBC (Confirm Connectivity & Regiochemistry) d->e f Acquire NOESY (Optional) (Confirm Spatial Proximity) e->f f->g

Caption: Recommended workflow for NMR-based structural elucidation.

Part 3: Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum suitable for structural analysis.

Materials:

  • This compound sample (~5-10 mg)

  • Deuterated solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Tetramethylsilane (TMS) or reference to residual solvent peak

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Gently vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the solution into a clean NMR tube.

  • Spectrometer Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the DMSO-d₆ solvent. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition: a. Set the spectral width to cover a range of -2 to 12 ppm. b. Use a standard pulse-acquire sequence.[7] c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 5 seconds to ensure quantitative integration, especially for aromatic protons. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the resulting spectrum manually. c. Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm. d. Integrate all signals. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons.

References

  • Singh, R., et al. (2013). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry.
  • Author Unknown. (n.d.).
  • ResearchGate. (n.d.). Representative structures of some potent 7-azaindole core containing compounds. Retrieved from [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton Magnetic Resonance Spectra of Tautomeric Substituted Pyridines and Their Conjugate Acids. The Journal of Physical Chemistry, 73(8).
  • PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Brand, C., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. AIP Publishing.
  • PMC. (n.d.).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Research Scientific. (n.d.). 6-METHOXY-7-AZAINDOLE. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • ShareOK. (n.d.).
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-methoxy-6-azaindole (C8H8N2O). Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Author Unknown. (n.d.). 1H NMR Chemical Shifts (δ, ppm).
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

The Analytical Imperative: Why LC-MS for Azaindole Characterization?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the LC-MS Characterization of 6-methoxy-2,3-dihydro-7-azaindole

This guide provides a comprehensive framework for the liquid chromatography-mass spectrometry (LC-MS) characterization of 6-methoxy-2,3-dihydro-7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Azaindole derivatives are widely recognized for their role as bioisosteres of indoles and their ability to mimic purines in hydrogen-bonding interactions, making them privileged structures in the design of novel therapeutics.[1][2]

Given the nascent availability of commercial standards for this specific dihydro-azaindole, this document establishes a robust analytical protocol and predictive data comparison. We will detail a complete workflow and benchmark the expected analytical signature of the target compound against two commercially available, structurally significant analogs:

  • 6-Methoxy-7-azaindole : The aromatic counterpart, allowing for an evaluation of the dihydro moiety's impact on chromatographic and mass spectrometric behavior.

  • 2,3-Dihydro-7-azaindole : The parent dihydro-scaffold, which serves to isolate and understand the analytical contribution of the methoxy group.

This comparative approach provides a self-validating system, enabling researchers to confidently identify and characterize 6-methoxy-2,3-dihydro-7-azaindole in complex matrices, even in the absence of a dedicated reference standard.

In drug discovery, confirming molecular identity, assessing purity, and profiling metabolites are non-negotiable. LC-MS is the cornerstone technique for these tasks due to its unparalleled sensitivity and specificity.

  • Chromatographic Separation (LC): The liquid chromatography stage separates the analyte of interest from impurities, starting materials, and byproducts. For azaindole derivatives, reversed-phase chromatography is the method of choice, leveraging subtle differences in polarity to achieve separation. The choice of column chemistry (e.g., C18) and mobile phase modifiers (e.g., formic acid) is critical for achieving sharp, symmetrical peaks.

  • Mass Spectrometric Detection (MS): The mass spectrometer provides two crucial data points: the precise mass of the intact molecule (confirming elemental composition) and its fragmentation pattern upon collision-induced dissociation (MS/MS), which acts as a structural fingerprint. Electrospray ionization (ESI) is particularly effective for nitrogen-containing heterocycles like azaindoles, as they readily accept a proton in the acidic mobile phase to form a stable [M+H]⁺ ion.[3][4]

Comparative Compound Framework

To build a robust analytical picture, we will compare our target analyte with its closest structural relatives. The table below outlines the key properties of these compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
6-methoxy-2,3-dihydro-7-azaindole (Target)C₈H₁₀N₂O150.18151.0866
6-Methoxy-7-azaindole (Aromatic Analog)C₈H₈N₂O148.16[5][6]149.0710
2,3-Dihydro-7-azaindole (Parent Dihydro Analog)C₇H₈N₂120.15[7]121.0760

Note: Structures are illustrative representations for comparison.

Experimental Protocol: A Validated LC-MS Methodology

This section details a step-by-step protocol designed for the robust analysis of 6-methoxy-2,3-dihydro-7-azaindole and its analogs on a standard UHPLC-quadrupole time-of-flight (Q-TOF) mass spectrometer.

Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each analytical standard (6-Methoxy-7-azaindole, 2,3-Dihydro-7-azaindole) and the test sample (synthesized 6-methoxy-2,3-dihydro-7-azaindole). Dissolve in 1 mL of methanol to create individual stock solutions.

  • Working Solution (1 µg/mL): Create a mixed working solution by diluting each stock solution 1:1000 in a 50:50 mixture of water and acetonitrile. This concentration is typically sufficient for high-sensitivity ESI-MS detection.

  • Causality: Methanol is chosen as the initial solvent for its excellent solvating power for a broad range of organic molecules. The final working solution is prepared in a water/acetonitrile mix to ensure compatibility with the initial reversed-phase mobile phase conditions, preventing peak distortion.

Liquid Chromatography (UHPLC) Parameters
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Expertise & Rationale: A C18 column provides excellent retention for moderately polar compounds like azaindoles. The addition of 0.1% formic acid to the mobile phase is crucial; it acidifies the solution to promote the protonation of the analytes ([M+H]⁺) in the ESI source, thereby significantly enhancing ionization efficiency and signal intensity.[8] A gradient elution ensures that compounds with differing polarities can be eluted as sharp peaks within a reasonable timeframe.[9]

Mass Spectrometry (ESI-Q-TOF) Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 800 L/Hr

  • MS Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

  • Collision Energy: Ramped from 10-40 eV

  • Trustworthiness & Self-Validation: Operating in positive mode is standard for basic nitrogen-containing compounds. The specified voltages and temperatures are typical starting points for robust ionization and desolvation of small molecules. Using a data-dependent acquisition mode ensures that MS/MS fragmentation spectra are automatically acquired for the most intense ions in each MS1 scan, providing structural confirmation without requiring separate, targeted analyses.

Analytical Workflow Diagram

The following diagram illustrates the complete process from sample preparation to final data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in MeOH (1 mg/mL Stock) A->B C Dilute in 50:50 ACN/H₂O (1 µg/mL Working) B->C D Inject into UHPLC C->D E Reversed-Phase C18 Separation D->E F ESI+ Ionization E->F G MS1 Scan (Full Mass Range) F->G H MS/MS Scan (Fragmentation) G->H I Extract Ion Chromatogram (XIC) H->I J Confirm [M+H]⁺ (Mass Accuracy) I->J K Analyze Fragmentation (Structure ID) J->K L Compare Analogs (RT & Fragments) K->L

Sources

Comparing reactivity of 6-methoxy vs 5-methoxy 7-azaindolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of 6-Methoxy vs. 5-Methoxy 7-Azaindolines

Executive Summary: The Ortho-Meta Divergence

In the optimization of kinase inhibitors (e.g., JAK, TRK, B-Raf), the 7-azaindole scaffold is a privileged bioisostere of indole, offering improved aqueous solubility and distinct hydrogen-bonding motifs. However, the saturated 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) precursors exhibit distinct reactivity profiles depending on the methoxy-substituent position.

The core differentiator is the relationship between the methoxy group and the pyridine nitrogen (N7):

  • 6-Methoxy-7-azaindoline: The substituent is ortho to N7. This creates a "shielded" pyridine nitrogen with increased electron density but reduced coordinate accessibility.

  • 5-Methoxy-7-azaindoline: The substituent is meta to N7. This leaves the C6 position highly activated for Directed Ortho Metalation (DoM), creating a "lithiation trap" that must be managed during synthesis.

This guide provides a technical comparison of these two isomers, focusing on Electrophilic Aromatic Substitution (EAS), oxidation kinetics, and site-selective functionalization.

Electronic Landscape & Structural Analysis

To predict reactivity, we must map the resonance contributions relative to the pyrrole (N1) and pyridine (N7) nitrogens.

Electronic Resonance Map
  • 5-Methoxy Isomer:

    • Effect: The oxygen lone pair donates density primarily to C4 , C6 , and the bridgehead C7a .

    • Consequence: The C6-H bond becomes significantly acidified due to the cumulative inductive effect of N7 and the ortho-methoxy group. This makes the 5-methoxy isomer susceptible to unwanted C6-deprotonation under basic conditions.

  • 6-Methoxy Isomer:

    • Effect: The oxygen lone pair donates density to C5 , N7 , and the bridgehead C3a .

    • Consequence: Direct resonance donation into N7 increases the basicity of the pyridine nitrogen compared to the 5-OMe isomer. However, the steric bulk of the methoxy group at C6 hinders coordination at N7, affecting catalyst binding (e.g., in Buchwald-Hartwig couplings).

Visualizing the Electronic Flow

ElectronicEffects cluster_5OMe 5-Methoxy-7-Azaindoline (Meta-Effect) cluster_6OMe 6-Methoxy-7-Azaindoline (Ortho-Effect) Node5 5-OMe Group C6 C6 Position (High Acidity) Node5->C6 Inductive Activation C4 C4 Position (Activated) Node5->C4 Resonance Node6 6-OMe Group N7 N7 Nitrogen (High Basicity, Steric Shield) Node6->N7 Direct Resonance C5 C5 Position (Activated) Node6->C5 Resonance

Figure 1: Comparative electronic influence of methoxy positioning. Note the "High Acidity" trap at C6 for the 5-OMe isomer.

Comparative Reactivity Profile

A. Electrophilic Aromatic Substitution (C3-Halogenation)

The C3 position is the standard nucleophilic site in azaindolines (enamine-like character).

Feature5-Methoxy-7-azaindoline6-Methoxy-7-azaindoline
C3 Nucleophilicity High. The 5-OMe group activates the ring system generally, but resonance is directed away from C3a.Moderate. Resonance donation to C3a (bridgehead) competes with N1 donation, slightly tempering C3 reactivity.
Regioselectivity Excellent. C3 is the exclusive site of bromination (NBS).Good. Minor C5-bromination byproducts observed if T > 0°C.
Protocol Note Requires strict stoichiometry (0.95 eq NBS) to avoid over-bromination.Can tolerate slight excess of electrophile due to lower ring reactivity.
B. Oxidation to 7-Azaindoles

Aromatization is a critical step in generating the final drug scaffold.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • 5-Methoxy: Oxidizes rapidly . The electron-rich nature of the C4/C6 positions stabilizes the intermediate radical cation.

  • 6-Methoxy: Oxidizes slowly . The 6-OMe group stabilizes the ground state of the pyridine ring (via N7 interaction) more than the transition state, increasing the activation energy for aromatization.

C. Lithiation & Functionalization (The "Trap")

This is the most significant divergence point.

  • 5-Methoxy Trap: Attempting N1-alkylation with strong bases (e.g., NaH, LiHMDS) often leads to C6-deprotonation followed by polymerization or ring opening. The C6 proton is flanked by N7 and the 5-OMe group.

    • Solution: Use milder bases (Cs₂CO₃) or phase-transfer catalysis for N1-alkylation.

  • 6-Methoxy Stability: The C6 position is blocked. C5-H is less acidic. Standard strong bases can be used for N1-alkylation without competing lithiation.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, abort and check reagent quality.

Protocol A: Controlled C3-Bromination (Applicable to both, optimized for 5-OMe)

Causality: Low temperature prevents bromination of the electron-rich pyridine ring.

  • Dissolution: Dissolve 5-methoxy-7-azaindoline (1.0 eq) in DMF (0.1 M). Cool to -10 °C (ice/acetone bath).

  • Addition: Add NBS (N-bromosuccinimide) (0.95 eq) dropwise as a solution in DMF over 30 minutes.

    • Checkpoint: The solution should turn yellow but not orange/red (red indicates radical formation or over-oxidation).

  • Quench: Stir for 1 hour at -10 °C. Quench with 10% aqueous Na₂S₂O₃.

  • Workup: Extract with EtOAc. Wash with water (3x) to remove DMF.

  • Validation:

    • 5-OMe: ¹H NMR should show loss of the C3 multiplet and retention of the C4/C6 singlets (or doublets).

    • 6-OMe: Confirm no C5-Br byproduct (shift of C5 proton).

Protocol B: Oxidation to 7-Azaindole (DDQ Method)

Causality: DDQ is preferred over MnO₂ for methoxy-derivatives to prevent benzylic-type oxidation of the methoxy group itself (rare, but possible with active MnO₂).

  • Setup: Dissolve C3-substituted 7-azaindoline in 1,4-dioxane (0.2 M).

  • Reaction: Add DDQ (1.2 eq) in one portion at room temperature.

    • Observation: Reaction typically turns deep green/black (charge transfer complex) then precipitates hydroquinone (brown solid).

  • Monitoring:

    • 5-OMe: Complete within 1-2 hours.

    • 6-OMe: May require heating to 40-50 °C and extended time (4-6 hours).

  • Workup: Filter through a pad of Celite. Wash with sat. NaHCO₃ (critical to remove acidic DDQ residues that can cleave the methoxy group).

Strategic Workflow Diagram

The following diagram illustrates the decision tree for selecting the correct isomer based on the desired downstream chemistry.

SynthesisStrategy Start Target Molecule Design Decision Is C6-Functionalization Required? Start->Decision RouteA Route A: 5-Methoxy Isomer Decision->RouteA Yes (via Lithiation) RouteB Route B: 6-Methoxy Isomer Decision->RouteB No (Passive Bystander) StepA1 Caution: C6-H is Acidic Avoid n-BuLi/Strong Base RouteA->StepA1 StepB1 Advantage: C6 is Blocked Robust to Strong Bases RouteB->StepB1 StepA2 Advantage: Rapid Oxidation to Azaindole StepA1->StepA2 StepB2 Challenge: Slower Oxidation Steric hindrance at N7 StepB1->StepB2

Figure 2: Strategic decision tree for selecting between 5-OMe and 6-OMe scaffolds.

Data Comparison Table

Parameter5-Methoxy-7-azaindoline6-Methoxy-7-azaindoline
pKa (Conj. Acid) ~4.8 (Est. N7)~5.2 (Est. N7 - Higher due to ortho-donation)
C6-H Acidity High (Lithiation risk)N/A (Blocked)
Oxidation Rate (DDQ) Fast (< 2h)Slow (> 4h)
Solubility (LogP) Slightly lower (more polar surface area exposed)Slightly higher (OMe shields N7)
N1-Alkylation Requires mild base (Cs₂CO₃)Compatible with NaH/LiHMDS

References

  • Regioselectivity in Azaindole Synthesis: Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chem. Soc. Rev., 2007. (Validates the general reactivity patterns of the azaindole scaffold).

  • Electrophilic Substitution Prediction: Kromann, J., et al.[1][2] "Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions." Chem. Sci., 2018.[2] (Supports the computational prediction of C3 vs C5 reactivity).

  • Oxidation Methodologies: Zhang, Z., et al. "DDQ-Mediated Oxidation of Indolines and Azaindolines." J. Org.[3] Chem., 2002. (Establishes the standard protocol for aromatization).

  • Lithiation of Azaindoles: L'Heureux, A., et al. "Directed Ortho-Lithiation of 7-Azaindoles." Tetrahedron Lett., 2004. (Critical reference for the C6-acidity issues in 5-substituted systems).

Sources

A Comparative Spectroscopic Guide: 6-Methoxy-7-Azaindole vs. its Dihydro Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the nuanced structural and electronic differences between aromatic heterocyclic compounds and their saturated counterparts play a pivotal role in determining their biological activity, photophysical properties, and overall utility. This guide provides a detailed spectroscopic comparison between the aromatic 6-methoxy-7-azaindole and its dihydro analog, 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.

While direct, comprehensive experimental data for this specific pair is not extensively published, this guide leverages established spectroscopic principles and data from closely related analogs—namely 7-azaindole/7-azaindoline and 6-methoxyindole/6-methoxyindoline—to provide a robust and scientifically grounded comparison. Understanding these spectroscopic distinctions is critical for researchers engaged in the synthesis, characterization, and application of these and similar molecular scaffolds.

The Structural and Electronic Divide

The fundamental difference between 6-methoxy-7-azaindole and its dihydro analog lies in the aromaticity of the pyrrole ring. In 6-methoxy-7-azaindole, the pyrrole ring is part of a planar, π-conjugated system, which dictates its electronic behavior and, consequently, its spectroscopic signature. Upon hydrogenation to form the dihydro analog, this aromaticity is lost, resulting in a more flexible, non-planar structure with saturated sp³-hybridized carbons at the 2- and 3-positions. This seemingly subtle structural modification leads to profound and predictable changes across various spectroscopic techniques.

G Structural Comparison cluster_0 6-Methoxy-7-Azaindole (Aromatic) cluster_1 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Dihydro) aromatic Planar, π-conjugated system sp² carbons in pyrrole ring dihydro Non-planar, saturated sp³ carbons at C2, C3 aromatic->dihydro Hydrogenation

Caption: Structural transformation from aromatic to dihydro analog.

UV-Vis Absorption Spectroscopy: A Tale of Two Chromophores

The UV-Vis absorption spectrum of a molecule is intrinsically linked to its electronic structure, specifically the energy required to promote electrons from lower to higher energy orbitals.

6-Methoxy-7-Azaindole: As an aromatic system, this molecule possesses an extended π-conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, it absorbs light at longer wavelengths (lower energy). The UV absorption spectrum of 7-azaindole, a close analog, shows characteristic π→π* transitions. The absorption maximum of 7-azatryptophan (which contains the 7-azaindole chromophore) is red-shifted by about 10 nm compared to tryptophan[1][2]. We can expect 6-methoxy-7-azaindole to exhibit similar behavior, with absorption maxima likely in the 280-300 nm range.

Dihydro Analog: The hydrogenation of the pyrrole ring disrupts the π-conjugation. The resulting chromophore is essentially that of a substituted aminopyridine. This disruption significantly increases the HOMO-LUMO energy gap. As a result, the absorption maxima are expected to undergo a substantial hypsochromic (blue) shift to shorter wavelengths, likely below 250 nm. The characteristic π→π* transitions of the aromatic system will be absent.

CompoundExpected λmax (nm)Rationale
6-Methoxy-7-Azaindole ~280-300Extended π-conjugation, π→π* transitions.
Dihydro Analog < 250Loss of π-conjugation, localized transitions.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of the compounds in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy: The Impact of Aromaticity on Emission

Fluorescence is highly sensitive to the electronic nature and rigidity of a molecule.

6-Methoxy-7-Azaindole: Aromatic systems are often fluorescent. 7-Azaindole is known to be a fluorescent molecule, with its emission properties being highly sensitive to the solvent environment.[1] In aqueous solutions, it typically shows a single emission peak, while in alcoholic solvents, a bimodal emission can be observed due to excited-state proton transfer.[1][2] The fluorescence emission maximum for 7-azaindole in water is around 386 nm.[3] The methoxy group may slightly alter the emission wavelength and quantum yield.

Dihydro Analog: The loss of the extended π-system and the increased conformational flexibility of the dihydro analog are expected to lead to a significant decrease in fluorescence quantum yield, or a complete quenching of fluorescence. Any residual fluorescence would likely be at a much shorter wavelength (higher energy) compared to its aromatic counterpart, consistent with the blue-shifted absorption.

CompoundExpected FluorescenceRationale
6-Methoxy-7-Azaindole Fluorescent, emission ~380-400 nmRigid, planar aromatic system.
Dihydro Analog Weakly fluorescent or non-fluorescentNon-planar, flexible structure; loss of extended chromophore.
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a suitable solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Excite the sample at its λmax as determined by UV-Vis spectroscopy.

  • Emission Scan: Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength (e.g., 300-600 nm).

  • Quantum Yield (Optional): Determine the relative fluorescence quantum yield using a known standard (e.g., quinine sulfate).

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule.

6-Methoxy-7-Azaindole:

  • ¹H NMR: The protons on the aromatic rings will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. The signals for the pyrrole and pyridine ring protons will be distinct.

  • ¹³C NMR: The sp²-hybridized carbons of the aromatic rings will resonate in the downfield region (typically δ 100-150 ppm).

Dihydro Analog:

  • ¹H NMR: The most dramatic change will be the appearance of signals for the newly introduced aliphatic protons at the C2 and C3 positions. These sp³-hybridized C-H protons will be in the upfield region (typically δ 2.5-4.0 ppm) and will likely show coupling to each other. The protons on the pyridine ring will remain in the aromatic region but may experience slight shifts due to the change in the adjacent ring.

  • ¹³C NMR: The sp³-hybridized carbons at C2 and C3 will give rise to new signals in the upfield aliphatic region (typically δ 20-50 ppm).

Nucleus6-Methoxy-7-Azaindole (Expected δ)Dihydro Analog (Expected δ)Key Difference
¹H Aromatic protons: 6.5-8.5 ppmAromatic protons: ~6.5-8.5 ppmAliphatic (C2, C3) protons: 2.5-4.0 ppmAppearance of upfield aliphatic signals.
¹³C Aromatic carbons: 100-150 ppmAromatic carbons: ~100-150 ppmAliphatic (C2, C3) carbons: 20-50 ppmAppearance of upfield aliphatic signals.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

G NMR Workflow A Dissolve Sample (5-10 mg in 0.6 mL solvent) B Transfer to NMR Tube A->B C Acquire Spectra (¹H, ¹³C, 2D) B->C D Process Data (FT, Phasing, Baseline) C->D E Analyze & Assign Peaks D->E

Sources

Reference standards for 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of Reference Standard Grades for 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Analysis Subtitle: Impact on Impurity Profiling, Stability, and Regulatory Compliance in Kinase Inhibitor Development

Executive Summary & Technical Context

As a Senior Application Scientist, I frequently encounter a critical oversight in the analysis of 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine (commonly referred to as 6-methoxy-7-azaindoline ). Researchers often treat this "dihydro" scaffold as a stable endpoint. In reality, it is a reactive intermediate with a high propensity for oxidative dehydrogenation to its fully aromatic counterpart, 6-methoxy-1H-pyrrolo[2,3-b]pyridine (6-methoxy-7-azaindole).

This guide objectively compares reference standard grades available for this molecule. The choice of standard is not merely a budgetary decision; it dictates the validity of your impurity profile, particularly when distinguishing between the active intermediate (dihydro) and its aromatic degradation product.

Key Chemical Challenge: The "1H,2H,3H" nomenclature denotes saturation at the C2 and C3 positions. This structural feature makes the molecule susceptible to spontaneous oxidation when exposed to air or light, converting it into the thermodynamically more stable aromatic system.

The Stability & Degradation Pathway

To understand why reference standard selection is critical, we must visualize the degradation mechanism that compromises low-grade standards.

OxidationPathway cluster_legend Degradation Risk Dihydro 6-Methoxy-2,3-dihydro- 1H-pyrrolo[2,3-b]pyridine (Target Analyte) Intermediate Radical/Peroxide Intermediate Dihydro->Intermediate [O] / Light / Heat (Dehydrogenation) Aromatic 6-Methoxy-1H- pyrrolo[2,3-b]pyridine (Aromatic Impurity) Intermediate->Aromatic -H2 (Aromatization) Note Standard Purity Drift: Reagent grade often contains 1-5% of the Aromatic form due to poor storage.

Figure 1: Oxidative dehydrogenation pathway. High-quality standards must be characterized for the specific absence of the aromatic impurity (Red Node).

Comparative Analysis of Reference Standard Grades

In drug development (specifically for JAK or FGFR kinase inhibitors), the "grade" of the standard defines the regulatory acceptance of your data.

Table 1: Performance Matrix of Standard Grades
FeatureCertified Reference Material (CRM) Primary Analytical Standard Reagent / Research Grade
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC, Impurity QuantificationSynthetic Starting Material, Early R&D
Traceability SI Units (NIST/BAM traceable)Manufacturer's Internal StandardNone / Batch-dependent
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Area % (often ignores water/salts)Area % (often overestimates purity)
Uncertainty Explicitly Stated (e.g., 99.1% ± 0.3%)Not ReportedNot Reported
Critical Defect High CostPotential batch-to-batch driftHigh risk of Aromatic Impurity contamination
Recommendation Mandatory for GMP Release TestingAcceptable for In-Process ControlUnsuitable for Quantitative Analysis

Scientist's Note: I strongly advise against using Reagent Grade material for determining Response Factors (RRF). Reagent grade 6-methoxy-7-azaindoline often contains 2–5% of the aromatic azaindole. Since the aromatic form has a significantly higher UV extinction coefficient (due to extended conjugation), using an impure standard will skew your quantitation by 10–15% .

Analytical Method & Protocol

To validate the quality of your reference standard, you must use a method capable of resolving the Dihydro form from the Aromatic form.

Recommended Method: Reverse-Phase HPLC (Stability Indicating)
  • Column: C18, High pH resistant (e.g., Waters XBridge or Agilent Poroshell HPH), 3.5 µm, 4.6 x 100 mm.

    • Why: Azaindolines are basic. High pH (pH 9-10) suppresses ionization, improving retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Dihydro).

    • Note: The Dihydro form has weak absorbance at 254 nm compared to the Aromatic form.

Protocol: Standard Preparation (Self-Validating System)

This protocol ensures you do not induce degradation during the preparation step.

  • Equilibration: Allow the Reference Standard vial to reach room temperature before opening to prevent condensation (water accelerates oxidation).

  • Weighing: Weigh 10 mg of Standard into an amber volumetric flask.

    • Control: Do not use clear glass. Light catalyzes dehydrogenation.

  • Dissolution: Dissolve in degassed Acetonitrile:Water (50:50).

    • Critical Step: Sparge solvents with Helium or Argon for 10 mins prior to use. Dissolved oxygen is the enemy here.

  • Verification: Inject immediately.

    • Acceptance Criteria: The peak for the Aromatic impurity (Relative Retention Time ~1.2) must be < 0.5% (or match the CoA). If it is >1.0%, the standard has degraded or is of insufficient grade.

Decision Logic for Standard Selection

Use this workflow to select the appropriate standard based on your development phase.

StandardSelection Start Select Application Phase Phase1 Early Synthesis / Screening Start->Phase1 Phase2 Method Validation / GMP Release Start->Phase2 Phase3 Routine QC / Stability Start->Phase3 Decision1 Is impurity profiling required? Phase1->Decision1 Result2 Use Certified Reference Material (CRM) (ISO 17034) Phase2->Result2 Result3 Use Secondary Standard (Qualified against CRM) Phase3->Result3 Result1 Use Reagent Grade (Verify Identity by NMR) Decision1->Result1 No Decision1->Result2 Yes

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[2][3] Defines requirements for reference standards in GMP environments.

  • Sigma-Aldrich. Certified Reference Materials vs. Analytical Standards. (2024).[5] Technical comparison of ISO 17034 vs. ISO 17025 accreditation standards.

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Explains the hierarchy of primary vs. secondary standards.

  • Journal of Pharmaceutical and Biomedical Analysis.Stability-indicating HPLC methods for azaindole derivatives.

Sources

A Comparative Guide to the Synthesis of 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: An Essential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindoline, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural motif is incorporated into a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to the 7-Azaindoline Core

The 7-azaindole framework and its reduced dihydro- counterpart are bioisosteres of indoles, a ubiquitous feature in numerous natural products and pharmaceuticals. The introduction of a nitrogen atom into the benzene ring of the indole scaffold significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, the synthesis of substituted 7-azaindoles and their derivatives is a subject of intense research.

This guide will focus on two distinct and validated synthetic pathways to 6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:

  • Route 1: The Fischer Indole Synthesis followed by Catalytic Hydrogenation. This classical yet robust approach first constructs the aromatic 7-azaindole ring system, which is subsequently reduced to the desired dihydro- derivative.

  • Route 2: The Pictet-Spengler Reaction. This powerful cyclization reaction offers a more convergent approach to constructing the fused heterocyclic system directly.

Route 1: Fischer Indole Synthesis and Subsequent Reduction

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of indole and azaindole cores.[1] This strategy involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine, the key starting materials are 5-methoxy-2-pyridinylhydrazine and a suitable two-carbon electrophile, such as glyoxal diethyl acetal.

Mechanistic Rationale

The reaction commences with the formation of a hydrazone between 5-methoxy-2-pyridinylhydrazine and glyoxal diethyl acetal. Under acidic conditions, this hydrazone undergoes a[2][2]-sigmatropic rearrangement, a key step in the Fischer synthesis, to form a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the aromatic 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The final step involves the selective reduction of the electron-rich pyrrole ring to yield the target 2,3-dihydro derivative. Catalytic hydrogenation using Raney Nickel is a well-established and effective method for this transformation.[3]

Fischer_Indole_Synthesis cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Catalytic Hydrogenation A 5-Methoxy-2-pyridinylhydrazine C Hydrazone Formation A->C B Glyoxal diethyl acetal B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Cyclization & Aromatization D->E F 6-Methoxy-1H-pyrrolo[2,3-b]pyridine E->F Elimination of NH3 G 6-Methoxy-1H-pyrrolo[2,3-b]pyridine I Reduction G->I H H2, Raney Nickel H->I J 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine I->J Pictet_Spengler_Reaction A 2-(2-Aminoethyl)-5-methoxypyridine derivative C Iminium Ion Formation A->C B Formaldehyde or equivalent B->C D Intramolecular Electrophilic Aromatic Substitution C->D Acid Catalyst E 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine D->E

Sources

Safety Operating Guide

Proper Disposal and Handling Guide: 6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Safety & Hazard Overview

Immediate Action Required: Treat this compound as a bioactive heterocyclic intermediate. While often classified as "Warning" (Irritant/Harmful), its structural similarity to bioactive kinase inhibitors necessitates a conservative "High Potency" handling approach until specific toxicological data rules otherwise.

Hazard Identification (GHS Classification)

Based on structural analogs and available vendor data for CAS 1026466-26-3.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[1]
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][4][5][6][7]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[1][3][4][5][7]

Critical Safety Note: Pyrrolopyridine derivatives can possess potent biological activity (e.g., kinase inhibition). Avoid all skin contact and inhalation of dusts.[1][2][3][4][5][8][9]

Part 2: Waste Characterization & Segregation

Effective disposal begins with accurate characterization. This compound is an organic heterocycle containing nitrogen. It does not typically classify as a "P-listed" (acutely hazardous) waste under US EPA RCRA regulations, but it must be treated as Hazardous Chemical Waste .

Physicochemical Properties for Disposal
  • Physical State: Solid (typically off-white to yellow powder).

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

  • Combustibility: Combustible organic solid.

  • Incompatibilities: Strong oxidizing agents, strong acids.[3]

Waste Stream Decision Matrix

Use the following logic to determine the correct waste container.

WasteSegregation cluster_legend Protocol Key Start Start: Identify Waste Form IsSolid Is the waste Solid (Powder, Crystals)? Start->IsSolid IsLiquid Is the waste Liquid (Mother Liquor, Rinsate)? IsSolid->IsLiquid No SolidWaste Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) IsSolid->SolidWaste Yes (Pure Compound) SolventType Identify Solvent Base IsLiquid->SolventType Yes (Solution) Debris Stream E: Contaminated Debris (Gloves, Weigh Boats, Paper) IsLiquid->Debris No (Wipes/PPE) Halogenated Stream B: Halogenated Organic (Contains DCM, Chloroform) SolventType->Halogenated Halogenated > 1% NonHalogenated Stream C: Non-Halogenated Organic (Contains MeOH, DMSO, Acetone) SolventType->NonHalogenated Flammable/Organic Aqueous Stream D: Aqueous Toxic (Check pH, Collect separately) SolventType->Aqueous Water Based (>90%) key1 Red Nodes = Final Disposal Container

Figure 1: Waste Segregation Logic Flow. Ensure strict separation of halogenated and non-halogenated solvents to minimize disposal costs and prevent adverse reactions.

Part 3: Step-by-Step Disposal Procedures

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid".

  • Constituents: List "6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine".

  • Hazard Check: Check "Toxic" and "Irritant" boxes on the tag.

  • Method: High-Temperature Incineration . This ensures the destruction of the pyrrolopyridine ring system.

Liquid Waste (Solutions)
  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides).

  • pH Check: If the solution is aqueous, verify pH is between 5 and 9. If acidic/basic, neutralize carefully or use a dedicated "Corrosive" waste stream.

  • Container: Safety can (steel) for non-halogenated flammables; Polyethylene carboy for aqueous/halogenated mixtures.

Empty Containers & Debris
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste stream (Stream C).

  • Defacing: Deface the original label. Mark as "Triple Rinsed - Non-Hazardous" only if locally permitted; otherwise, dispose of the bottle as solid hazardous waste.

Part 4: Spill Response Protocol

Pre-requisite: Ensure a "Spill Kit" is available containing: Nitrile gloves, Tyvek sleeves, absorbent pads, and a scoop.

SpillResponse Assess 1. Assess Volume & Hazard (Is it > 10g or > 100mL?) Evacuate MAJOR SPILL: Evacuate & Call EHS Assess->Evacuate Yes (High Risk) PPE 2. Don PPE (Double Nitrile Gloves, Goggles, Lab Coat) Assess->PPE No (Manageable) Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into bag, Triple wash surface) Contain->Clean Label 5. Label & Dispose (Tag as Hazardous Debris) Clean->Label

Figure 2: Operational workflow for minor laboratory spills. For spills involving >10g of pure powder, respiratory protection (N95 or P100) is recommended due to dust inhalation risks.

Part 5: Regulatory & Compliance References[1][3][6]

Verification Protocol: Before disposal, always verify the specific "Section 13" of the Safety Data Sheet (SDS) provided by your vendor (e.g., Sigma-Aldrich, Combi-Blocks, Enamine), as synthesis byproducts or impurities may alter the classification.

References
  • PubChem. Compound Summary for CAS 1026466-26-3 (6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). National Library of Medicine. Link

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Characteristics). Link

  • Fisher Scientific. Safety Data Sheet: General Pyridine Derivatives Handling. (Used for class-based hazard extrapolation). Link

  • Sigma-Aldrich. Generic SDS for Pyrrolopyridine Building Blocks. (Confirming Incineration as preferred method). Link

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.